molecular formula C10H14N2 B12984790 (R)-1-(Indolin-5-yl)ethanamine

(R)-1-(Indolin-5-yl)ethanamine

Cat. No.: B12984790
M. Wt: 162.23 g/mol
InChI Key: UQROIBMQDWLVQU-SSDOTTSWSA-N
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Description

®-1-(Indolin-5-yl)ethanamine is a chiral compound featuring an indoline moiety attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Indolin-5-yl)ethanamine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

®-1-(Indolin-5-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are typical for substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

®-1-(Indolin-5-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Indolin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Indoline: The parent compound, which lacks the ethanamine group.

    Indole: A structurally related compound with a different ring system.

    Tryptamine: Another compound featuring an indole ring with an ethanamine group.

Uniqueness

®-1-(Indolin-5-yl)ethanamine is unique due to its chiral nature and the presence of both an indoline ring and an ethanamine group. This combination of features makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(1R)-1-(2,3-dihydro-1H-indol-5-yl)ethanamine

InChI

InChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3/t7-/m1/s1

InChI Key

UQROIBMQDWLVQU-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)NCC2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)NCC2)N

Origin of Product

United States

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